molecular formula C15H21N B11890560 2-Cyclopentyl-5-ethylindoline

2-Cyclopentyl-5-ethylindoline

Cat. No.: B11890560
M. Wt: 215.33 g/mol
InChI Key: QEJNABUXUOQXPO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-5-ethylindoline is an organic compound belonging to the indoline family, characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-5-ethylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This reaction proceeds under reflux conditions in methanol, yielding the desired indoline derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-5-ethylindoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

2-Cyclopentyl-5-ethylindoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Indoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-5-ethylindoline involves its interaction with specific molecular targets and pathways. As a muscarinic antagonist, it can bind to muscarinic receptors, inhibiting their activity and leading to various physiological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications .

Comparison with Similar Compounds

    Cyclopentolate: Another muscarinic antagonist used in ophthalmology.

    Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles share structural similarities and biological activities.

Uniqueness: 2-Cyclopentyl-5-ethylindoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-cyclopentyl-5-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H21N/c1-2-11-7-8-14-13(9-11)10-15(16-14)12-5-3-4-6-12/h7-9,12,15-16H,2-6,10H2,1H3

InChI Key

QEJNABUXUOQXPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C2)C3CCCC3

Origin of Product

United States

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